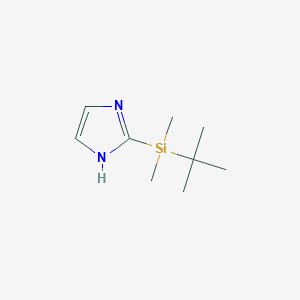
2-Chloro-2-(3-phenoxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Cyano-3-phenoxybenzyl chloride is an organic compound that belongs to the class of pyrethroids, which are synthetic analogs of natural pyrethrins. These compounds are widely used as insecticides due to their high efficacy and low toxicity to mammals. Alpha-Cyano-3-phenoxybenzyl chloride is a key intermediate in the synthesis of various pyrethroid insecticides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile typically involves the reaction of 3-phenoxybenzyl alcohol with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Advanced techniques such as distillation and crystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
Alpha-Cyano-3-phenoxybenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted products.
Oxidation Reactions: It can be oxidized to form alpha-Cyano-3-phenoxybenzaldehyde.
Reduction Reactions: It can be reduced to form alpha-Cyano-3-phenoxybenzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted benzyl derivatives.
Oxidation Reactions: Alpha-Cyano-3-phenoxybenzaldehyde.
Reduction Reactions: Alpha-Cyano-3-phenoxybenzyl alcohol.
科学的研究の応用
Alpha-Cyano-3-phenoxybenzyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pyrethroid insecticides.
Biology: It is studied for its effects on insect nervous systems and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of insecticides for agricultural and household applications.
作用機序
The mechanism of action of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile involves its interaction with the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The compound’s selectivity for insect sodium channels over mammalian ones accounts for its low toxicity to mammals.
類似化合物との比較
Alpha-Cyano-3-phenoxybenzyl chloride is compared with other similar compounds such as:
Cypermethrin: Another pyrethroid insecticide with a similar mode of action but different chemical structure.
Deltamethrin: Known for its high potency and stability, it is used in various insecticidal formulations.
Fenvalerate: A pyrethroid with a broader spectrum of activity and longer residual effect.
Uniqueness
Alpha-Cyano-3-phenoxybenzyl chloride is unique due to its specific chemical structure, which imparts high insecticidal activity and selectivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of other bioactive compounds.
特性
分子式 |
C14H10ClNO |
|---|---|
分子量 |
243.69 g/mol |
IUPAC名 |
2-chloro-2-(3-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C14H10ClNO/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14H |
InChIキー |
JPOICIXTSXEWGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,8-Dihydroxybicyclo[7.3.1]trideca-4,9-diene-2,6-diyn-13-one](/img/structure/B8564022.png)
![4-N-[(2-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8564025.png)



